1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride
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Overview
Description
1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride is a chemical compound with the molecular formula C9H9F3N2·HCl. It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, and a cyclopropanamine moiety.
Preparation Methods
The synthesis of 1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The starting material, 2-chloro-3-trifluoromethylpyridine, is reacted with a suitable amine to form the pyridine ring.
Cyclopropanation: The pyridine derivative is then subjected to cyclopropanation using a reagent such as diazomethane or a similar cyclopropanating agent.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Scientific Research Applications
1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group and the pyridine ring play crucial roles in its binding to enzymes or receptors, modulating their activity. The cyclopropanamine moiety may also contribute to its overall biological effects by influencing the compound’s conformation and reactivity .
Comparison with Similar Compounds
1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride can be compared with other similar compounds, such as:
1-[3-(Trifluoromethyl)-2-pyridyl]cyclopropanamine hydrochloride: This compound has a similar structure but differs in the position of the trifluoromethyl group on the pyridine ring.
1-(Trifluoromethyl)cyclopropanamine hydrochloride: This compound lacks the pyridine ring, making it structurally simpler.
The unique combination of the trifluoromethyl group, pyridine ring, and cyclopropanamine moiety in this compound distinguishes it from these similar compounds, contributing to its specific properties and applications.
Properties
Molecular Formula |
C9H10ClF3N2 |
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Molecular Weight |
238.64 g/mol |
IUPAC Name |
1-[2-(trifluoromethyl)pyridin-3-yl]cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H9F3N2.ClH/c10-9(11,12)7-6(2-1-5-14-7)8(13)3-4-8;/h1-2,5H,3-4,13H2;1H |
InChI Key |
YMIUYZCRZJAIBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(N=CC=C2)C(F)(F)F)N.Cl |
Origin of Product |
United States |
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